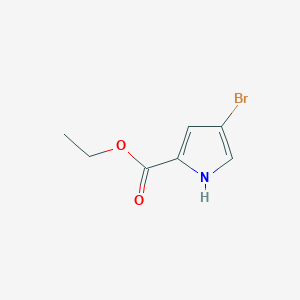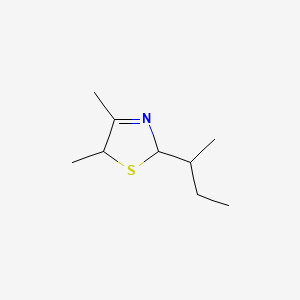
4-amino-N-(3-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-amino-N-(3-methoxyphenyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and evaluated for various biological activities, including antiplatelet, antioxidant, and anticancer properties.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step organic reactions. For instance, a series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized through nitration, acylation, ammoniation, reduction, and secondary ammoniation . Similarly, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide involved the preparation of optical isomers from optically active precursors derived from trans-4-hydroxy-L-proline . These methods highlight the complexity and precision required in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The molecular geometry and vibrational frequencies were also calculated using density functional theory (DFT), showing good agreement with experimental data . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined from single crystal X-ray diffraction data .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through various theoretical and experimental approaches. Electrochemical studies on amino-substituted benzamides have revealed insights into their oxidation mechanisms, which are relevant to their antioxidant activity . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can also be used to investigate the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
Benzamide derivatives exhibit a range of physical and chemical properties that can be characterized by spectroscopic methods and computational studies. The ion-associate complex of 4-amino-N-[2 (diethylamino)ethyl]benzamide with tetraphenylborate was studied for its antibacterial activity and characterized by IR, NMR, and mass spectrometry . The electronic properties, such as HOMO and LUMO energies, were calculated using DFT, and the molecular electrostatic potential map was used to understand the chemical potential of the compound . Additionally, the preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide revealed different physical properties, such as melting points and stability, as determined by X-ray powder diffractometry and thermal analysis .
Aplicaciones Científicas De Investigación
Antioxidant Activity
- Electrochemical Oxidation and Antioxidant Activity: Amino-substituted benzamides, including derivatives like 4-amino-N-(3-methoxyphenyl)benzamide, exhibit potent antioxidant properties. These compounds scavenge free radicals through complex, pH-dependent electrochemical oxidation processes. The study of their electrochemical behavior sheds light on their antioxidant mechanism, involving the formation of quinonediimine derivatives and further chemical transformations (Jovanović et al., 2020).
Structural Analysis
- Molecular Structure and X-ray Diffractions: Detailed structural analyses of benzamide derivatives, including their molecular geometry, vibrational frequencies, and electronic properties, have been conducted using X-ray diffraction and quantum chemical computation. These studies provide insights into the molecular characteristics and potential reactivity of such compounds (Demir et al., 2015).
Neurological and Cognitive Applications
- Serotonin Receptor Imaging in Alzheimer's Disease: Benzamide derivatives have been used as molecular imaging probes in conjunction with positron emission tomography (PET) to study serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease patients. This application helps in understanding the neurological changes in such conditions (Kepe et al., 2006).
Pharmaceutical Development
- Synthesis and Pharmacological Effects of Derivatives: Various benzamide derivatives, including those similar to 4-amino-N-(3-methoxyphenyl)benzamide, have been synthesized and studied for their pharmacological properties, such as inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These studies contribute to drug design and development (Tuğrak et al., 2020).
Biomedical Research
- Anticonvulsant Activity: Research into benzamide analogues has shown that compounds like 4-amino-N-(2-ethylphenyl)benzamide exhibit significant anticonvulsant activities. Such studies are vital in developing new treatments for conditions like epilepsy (Lambert et al., 1995).
Propiedades
IUPAC Name |
4-amino-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFNAWDWIDKIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429192 |
Source


|
| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-methoxyphenyl)benzamide | |
CAS RN |
897594-57-9 |
Source


|
| Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)



![[3-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B1277016.png)
![[3-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1277017.png)


